![molecular formula C10H12ClNO2 B1315064 (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 77497-95-1](/img/structure/B1315064.png)
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
“(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride” is a complex organic compound. It likely contains a tetrahydroisoquinoline backbone, which is a type of isoquinoline, a heterocyclic aromatic organic compound. The “(S)” denotes the stereochemistry of the compound, indicating it is the “S” (from Latin sinister, meaning “left”) enantiomer in the Cahn-Ingold-Prelog priority rules. The “3-carboxylic acid” suggests the presence of a carboxylic acid functional group on the third carbon of the tetrahydroisoquinoline backbone. The “hydrochloride” indicates it is a hydrochloride salt, which typically forms when a positively charged hydrogen in hydrochloric acid combines with a negatively charged compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroisoquinoline backbone would likely form a cyclic structure, with the carboxylic acid group attached to the third carbon in the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of a carboxylic acid group could allow for reactions such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a key compound involved in the synthesis of various derivatives through decarboxylation and chemical modifications. Tachibana et al. (1968) studied the decarboxylation of its derivatives, leading to the formation of 4-substituted isoquinoline derivatives in moderate yields, depending on the solvent used (Tachibana, Matsuo, & Yamada, 1968). Similarly, Jansa, Macháček, & Bertolasi (2006) prepared and characterized its derivatives, such as the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative, highlighting the compound's versatility in synthetic chemistry (Jansa, Macháček, & Bertolasi, 2006).
Enzymatic Resolution and Synthetic Applications
Enzymatic methods have also been employed to explore the stereochemistry and synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. Sánchez et al. (2001) demonstrated the stereoselective hydrolysis of its butyl, ethyl, and methyl esters using animal liver acetone powders, providing an approach to obtain the (S)-acid selectively (Sánchez, Luna, Pérez, Manjarrez, & Solís, 2001). Kotha & Banerjee (2007) reported on the synthesis of novel derivatives through a combination of cycloaddition reactions, showcasing the compound's potential in generating structurally diverse molecules (Kotha & Banerjee, 2007).
Medicinal Chemistry and Biological Applications
In medicinal chemistry, the derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated for their potential as pharmaceutical agents. Redda, Gangapuram, & Ardley (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, emphasizing the moiety's role in biologically active molecules (Redda, Gangapuram, & Ardley, 2010). Additionally, Azamatov et al. (2023) evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives, highlighting their promising properties for further drug development (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCFPUEIDRTMR-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77497-95-1 |
Source
|
Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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